N-[(2-hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[(2-hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide is an organic compound with a complex structure that includes a naphthyl group, a phenylmethyl group, and a methylphenoxy acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the naphthyl and phenylmethyl intermediates, followed by their coupling with the methylphenoxy acetamide moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-[(2-hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[(2-hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit osteoclast differentiation by blocking the RANKL signaling pathway, which is crucial for bone resorption. This inhibition is achieved through the downregulation of key osteoclast markers and enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxy acetamide derivatives, such as:
- N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide
- N-phenylacetamide sulphonamides
Uniqueness
What sets N-[(2-hydroxynaphthyl)phenylmethyl]-2-(3-methylphenoxy)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit osteoclast differentiation, for example, makes it a promising candidate for treating bone-related diseases .
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-18-8-7-12-21(16-18)30-17-24(29)27-26(20-10-3-2-4-11-20)25-22-13-6-5-9-19(22)14-15-23(25)28/h2-16,26,28H,17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKUTRLDKFXAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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